molecular formula C22H21N5O8 B2743535 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351631-97-4

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2743535
CAS RN: 1351631-97-4
M. Wt: 483.437
InChI Key: OGZPDLWXYOZBKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the nitrogen in the pyridine and oxadiazole rings might act as a nucleophile in certain reactions. The benzodioxole could potentially undergo electrophilic aromatic substitution reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of nitrogen and oxygen atoms could result in the formation of hydrogen bonds, which could influence the compound’s solubility in different solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .

Scientific Research Applications

Synthesis and Characterization of Related Compounds

  • Preparation of β- and γ-lactams

    A study developed a general synthetic route to oxime oxalate amides, leading to the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. This research highlighted the synthesis of β-lactams and γ-lactams from carbamoyl radicals derived from oxime oxalate amides, showcasing a method for creating complex lactam structures that could be relevant for the synthesis of compounds with similar complexity to the one you're interested in (Scanlan, Slawin, & Walton, 2004).

  • Antimicrobial and Molluscicidal Activities

    Research into benzimidazole derivatives, including Schiff’s bases and thiosemicarbazides, led to the synthesis of azole ring systems such as 1,3,4-triazole and 1,3,4-oxadiazole. These compounds were evaluated for their antimicrobial and molluscicidal activities, indicating the potential for related compounds to serve as leads for the development of new agents in these fields (Nofal, Fahmy, & Mohamed, 2002).

  • Anticancer Evaluation of Pyridine Derivatives

    A study on the synthesis and biological evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide highlighted the potential of these compounds for anticonvulsant activities. Such research underlines the importance of structural diversity in discovering new therapeutic agents, which may also apply to the exploration of the compound for its anticancer properties (Nath et al., 2021).

Future Directions

Further studies could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the properties of the functional groups present in the compound .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4.C2H2O4/c26-18(22-7-13-3-4-16-17(6-13)28-12-27-16)11-25-9-15(10-25)20-23-19(24-29-20)14-2-1-5-21-8-14;3-1(4)2(5)6/h1-6,8,15H,7,9-12H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZPDLWXYOZBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CN=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

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